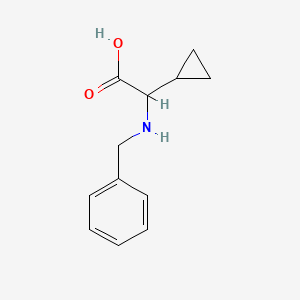

![molecular formula C14H20ClNO2 B1374570 1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride CAS No. 1220021-13-5](/img/structure/B1374570.png)

1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

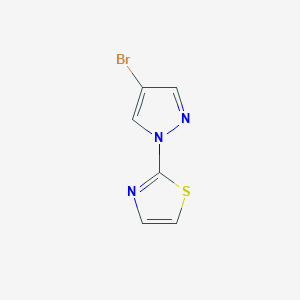

“1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride” is a compound that contains a piperidine ring. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis

The molecular formula of this compound is C14H20ClNO2. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Antibacterial Activity

1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride has been utilized in microwave-assisted synthesis. Its derivatives have shown significant antibacterial activity. This demonstrates its potential in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Inhibition of Blood Platelet Aggregation

A derivative of this compound, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, has been found to inhibit ADP-induced aggregation of blood platelets. Although it showed potential in vitro, subacute toxicity evaluations indicated an unfavorable therapeutic ratio (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).

Synthesis of Piperidine-Containing Pyrimidine Imines and Thiazolidinones

Research indicates that derivatives of 1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone have been used in the synthesis of pyrimidine imines and thiazolidinones, exhibiting good antibacterial activity. This suggests its use in creating compounds with potential medical applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Application in Antileukemic Activity

Novel derivatives of 1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone have been synthesized and evaluated for their antileukemic activity. Some of these compounds have shown promising results against human leukemic cell lines (Vinaya, Kavitha, Prasanna, Chandrappa, Ranganatha, Raghavan, & Rangappa, 2012).

Synthesis and Spectroscopic Characterization for Pharmacokinetic Applications

The compound has also been synthesized and characterized using various spectroscopic techniques, with its thermal stability analyzed for pharmacokinetic applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Mécanisme D'action

- Piperidine derivatives often interact with various receptors, enzymes, or transporters. For instance, they may modulate neurotransmitter systems, ion channels, or enzymes involved in cellular processes .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

1-[2-(piperidin-3-ylmethoxy)phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-11(16)13-6-2-3-7-14(13)17-10-12-5-4-8-15-9-12;/h2-3,6-7,12,15H,4-5,8-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSBMUWCTPYIMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC2CCCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine](/img/structure/B1374489.png)

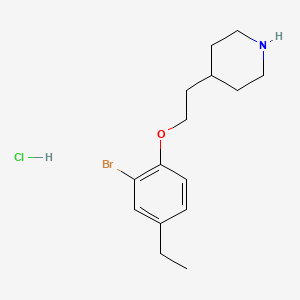

![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)

![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)

![2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374501.png)

![3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374502.png)

![2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374504.png)

![3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1374505.png)

![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)